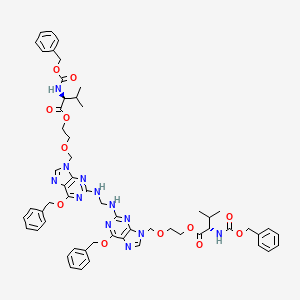
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is a chemical compound with the molecular formula C12H13NO4. It is commonly referred to as DMAA-d6 and is used in scientific research to study the mechanism of action and physiological effects of certain drugs. DMAA-d6 is a deuterated derivative of 4-Hydroxy Phenylacetic Acid (4-HPAA), which is a metabolite of the neurotransmitter dopamine. DMAA-d6 is synthesized using a specific method, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mechanism Of Action
The mechanism of action of DMAA-d6 is not well understood. However, it is believed to be similar to that of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester, which is a metabolite of dopamine. 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is involved in the regulation of dopamine levels in the brain, and it has been suggested that DMAA-d6 may also have a similar role in dopamine regulation.
Biochemical And Physiological Effects
DMAA-d6 has been shown to have biochemical and physiological effects in various studies. It has been reported to increase the levels of dopamine and other neurotransmitters in the brain, which may have implications for the treatment of certain neurological disorders. DMAA-d6 has also been shown to have antioxidant properties, which may have potential therapeutic applications.
Advantages And Limitations For Lab Experiments
DMAA-d6 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also a deuterated derivative, which makes it useful as an internal standard in mass spectrometry analysis. However, DMAA-d6 has certain limitations as well. It is not a naturally occurring compound, and its physiological effects may not be representative of those of the parent compound, 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester. Additionally, DMAA-d6 may not be suitable for studying the metabolism of drugs that are metabolized by pathways other than those involving 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester.
Future Directions
There are several future directions for the study of DMAA-d6. One possible direction is to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to study its role in the regulation of dopamine levels in the brain and its potential implications for the development of drugs that target the dopamine system. Additionally, further studies are needed to better understand the mechanism of action and physiological effects of DMAA-d6.
Synthesis Methods
DMAA-d6 is synthesized using a method that involves the reaction of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester with dimethylamine-d6 and ethyl chloroformate. The reaction takes place in the presence of a catalyst and a solvent, and the resulting product is purified using chromatography. The synthesis method is reliable and produces high yields of DMAA-d6, making it suitable for scientific research applications.
Scientific Research Applications
DMAA-d6 is used in scientific research to study the mechanism of action and physiological effects of certain drugs. It is commonly used as an internal standard in mass spectrometry analysis to quantify the levels of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester and other related compounds in biological samples. DMAA-d6 is also used in drug metabolism studies to investigate the metabolic pathways of drugs that are metabolized to 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester.
properties
CAS RN |
1346603-09-5 |
|---|---|
Product Name |
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester |
Molecular Formula |
C12H15NO4 |
Molecular Weight |
243.292 |
IUPAC Name |
[2-[bis(trideuteriomethyl)amino]-2-oxoethyl] 2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3/i1D3,2D3 |
InChI Key |
QFOYXHSRNCTJOV-WFGJKAKNSA-N |
SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)
![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)


![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)
![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)